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Compound of Interest

3-Chloroisoquinoline-4-
Compound Name:
carbaldehyde

Cat. No.: B111362

CAS Number: 120285-29-2

This technical guide provides a comprehensive overview of 3-Chloroisoquinoline-4-
carbaldehyde, a key intermediate in medicinal chemistry and drug development. The
document is intended for researchers, scientists, and professionals in the field of drug
discovery, offering detailed information on its synthesis, properties, and applications,
particularly in the development of kinase inhibitors.

Chemical Properties and Data

3-Chloroisoquinoline-4-carbaldehyde is a heterocyclic compound featuring an isoquinoline
core substituted with a chlorine atom at the 3-position and a formyl (carbaldehyde) group at the
4-position.[1] This substitution pattern makes it a valuable scaffold for the synthesis of a variety
of more complex molecules.[2]

Table 1: Physicochemical Properties of 3-Chloroisoquinoline-4-carbaldehyde
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Property Value

CAS Number 120285-29-2
Molecular Formula C10HseCINO
Molecular Weight 191.61 g/mol
Purity >95%

Storage Room temperature

Table 2: Predicted Spectroscopic Data

While experimentally verified spectra for 3-Chloroisoquinoline-4-carbaldehyde are not
readily available in public literature, the following data for a structurally related compound, 6-
Chloroisoquinoline-1-carbaldehyde, can provide an estimation.

Spectrum Predicted Peaks/Signals

Aldehyde proton (CHO) singlet around & 9-10
1H NMR ppm. Aromatic protons exhibiting complex

splitting patterns in the & 7-9 ppm region.

Carbonyl carbon of the aldehyde group in the
13C NMR range of & 190-200 ppm. Aromatic carbons
between 6 120-150 ppm.

Strong carbonyl (C=0) stretching vibration for
the aldehyde around 1700 cm~*, Aromatic C-H
IR Spectroscopy stretching vibrations above 3000 cm~1. C=C and
C=N stretching of the isoquinoline ring in the
1400-1600 cm~1 region. C-ClI stretching in the

fingerprint region.

Monoisotopic mass of approximately 191.0138
M Spect . m/z. A characteristic isotopic pattern for a
ass Spectrometry o _
molecule containing one chlorine atom (M+ and

M+2 peaks in an approximate 3:1 ratio).
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Synthesis of 3-Chloroisoquinoline-4-carbaldehyde

The Vilsmeier-Haack reaction is a widely recognized and effective method for the formylation of
electron-rich aromatic and heteroaromatic compounds and is the most probable synthetic route
for 3-Chloroisoquinoline-4-carbaldehyde. This reaction typically involves the use of a
Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide
(DMF) and a chlorinating agent such as phosphorus oxychloride (POCI3).

General Experimental Protocol for Vilsmeier-Haack
Reaction

The following is a general protocol for the synthesis of chloroquinoline carbaldehydes, which
can be adapted for the synthesis of 3-Chloroisoquinoline-4-carbaldehyde.

Materials:

» Appropriate isoquinoline precursor

e N,N-Dimethylformamide (DMF)

e Phosphorus oxychloride (POCIs)

e Ice

o Water

o Recrystallization solvent (e.g., ethanol or ethyl acetate)
Procedure:

 In areaction vessel, cool DMF in an ice bath.

¢ Slowly add phosphorus oxychloride to the cooled DMF with constant stirring to form the
Vilsmeier reagent.

 To this mixture, add the isoquinoline precursor portion-wise, maintaining the low
temperature.
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 After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to 60-90°C for several hours. The reaction progress should be monitored by thin-
layer chromatography (TLC).

o Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
e Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

e The solid precipitate of 3-Chloroisoquinoline-4-carbaldehyde is collected by filtration,
washed with water, and dried.

e The crude product can be further purified by recrystallization.

Vilsmeier Reagent Formation
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Caption: Vilsmeier-Haack reaction for the synthesis of 3-Chloroisoquinoline-4-carbaldehyde.

Applications in Drug Discovery and Medicinal
Chemistry

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b111362?utm_src=pdf-body
https://www.benchchem.com/product/b111362?utm_src=pdf-body-img
https://www.benchchem.com/product/b111362?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3-Chloroisoquinoline-4-carbaldehyde is a valuable building block in the synthesis of
pharmaceutical compounds, particularly kinase inhibitors for cancer therapy.[2][3] The
isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring
motif in biologically active compounds.[4]

Role in Kinase Inhibitor Synthesis

Protein kinases are a large family of enzymes that play a central role in cellular signaling
pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
[5] The development of small molecule kinase inhibitors is a major focus of modern drug
discovery.

Derivatives of isoquinoline have shown potent inhibitory activity against a range of kinases,
including:[3][5]

Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase)

CLK1 (CDC-like Kinase 1)

DYRKZ1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A)

CDK9 (Cyclin-dependent kinase 9)

PISK/Akt/mTOR pathway kinases

The aldehyde group of 3-Chloroisoquinoline-4-carbaldehyde provides a reactive handle for
the construction of more complex molecules that can be screened for kinase inhibitory activity.
[6] For example, it can undergo condensation reactions with various amines to form Schiff
bases, which can then be further modified or cyclized to generate diverse libraries of potential
drug candidates.
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Caption: General workflow for the synthesis of kinase inhibitors from 3-Chloroisoquinoline-4-
carbaldehyde.

Targeted Signaling Pathways
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The kinase inhibitors derived from isoquinoline scaffolds can modulate key signaling pathways
implicated in cancer cell proliferation, survival, and angiogenesis.[5]
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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline-based kinase
inhibitors.
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Conclusion

3-Chloroisoquinoline-4-carbaldehyde is a versatile and valuable building block for the
synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its utility
as a precursor for kinase inhibitors highlights its importance in the development of targeted
therapies for cancer and other diseases. The synthetic accessibility of this compound via the
Vilsmeier-Haack reaction, coupled with the diverse chemical transformations possible at its
aldehyde and chloro-substituted positions, ensures its continued relevance in the field of
medicinal chemistry. Further research into the synthesis and biological evaluation of derivatives
of 3-Chloroisoquinoline-4-carbaldehyde is warranted to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b111362?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

